molecular formula C13H19N3O B2753760 N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide CAS No. 478077-95-1

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide

Cat. No. B2753760
CAS RN: 478077-95-1
M. Wt: 233.315
InChI Key: AELNGBFNKLFIAV-UHFFFAOYSA-N
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Description

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide, commonly known as JNJ-193, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Scientific Research Applications

Heterocyclic Synthesis

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide has been explored as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, it has been utilized in the preparation of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives through reactions with electrophilic reagents, aryl diazonium salts, and isothiocyanates. These compounds have been characterized by various analytical techniques, confirming their structures and potential applications in further synthetic chemistry research (Hafiz, Ramiz, & Sarhan, 2011).

Synthetic Importance and Reactivity

The compound's reactivity and synthetic importance have been highlighted in reviews focusing on methods for synthesizing 3-oxo-N-(pyridin-2-yl)butanamide compounds and their use as precursors for heterocyclic compounds. These reviews provide insights into recent progress in synthesizing these compounds and their potential applications, showcasing the versatility of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).

Conformational Structure Studies

The conformational structure of related compounds, such as N-butyl-N-methyl-pyrrolidinium ions, has been studied using DFT calculations and Raman spectroscopy. These studies provide valuable information on the conformational preferences of these molecules and their implications for understanding the behavior of ionic liquids and potentially related compounds (Fujimori et al., 2007).

Antimicrobial Applications

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide derivatives have been explored for their antimicrobial properties. The synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring from 3-oxo-N-(pyrimidin-2-yl)butanamide has been reported. Some of these compounds showed moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

properties

IUPAC Name

N-pyridin-2-yl-3-pyrrolidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELNGBFNKLFIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide

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